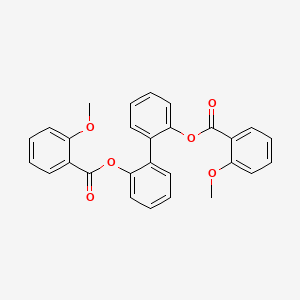![molecular formula C17H19ClFNO2S B4876956 1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4876956.png)
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide, also known as CFMS, is a chemical compound that has been widely studied for its potential use in scientific research. CFMS belongs to a class of compounds called sulfonamides, which have been used in medicine for over a century as antibiotics and diuretics. However, CFMS has a different mechanism of action than traditional sulfonamides and has been studied for its potential use in treating a variety of diseases, including cancer and inflammation.
作用机制
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide works by inhibiting an enzyme called dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation. This compound has a different mechanism of action than traditional sulfonamides, which typically work by inhibiting the synthesis of folic acid.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce apoptosis (cell death) and inhibit the cell cycle. This compound has also been shown to reduce the production of inflammatory cytokines in immune cells and reduce inflammation in animal models.
实验室实验的优点和局限性
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide has several advantages for use in scientific research. It is a relatively small molecule that can easily penetrate cell membranes and has a high binding affinity for DHFR. This compound is also stable and can be easily synthesized in the laboratory. However, this compound has some limitations for use in lab experiments. It can be toxic at high concentrations and may require specialized handling and disposal procedures. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide. One area of research is focused on optimizing the synthesis process to improve yields and purity. Another area of research is focused on developing new derivatives of this compound that may have improved efficacy and reduced toxicity. This compound may also be studied in combination with other chemotherapeutic agents or anti-inflammatory drugs to improve their efficacy. Finally, this compound may be studied in other disease models to determine its potential as a treatment for other diseases.
合成方法
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. One common method involves the reaction of 2-chloro-6-fluoroaniline with 1-(2,5-dimethylphenyl)ethylamine in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with methanesulfonyl chloride to form this compound. The synthesis process can be optimized to improve yields and purity.
科学研究应用
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other areas of research have focused on this compound as a potential treatment for inflammation and autoimmune diseases. This compound has been shown to inhibit the production of inflammatory cytokines and may have potential as an anti-inflammatory agent.
属性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2S/c1-11-7-8-12(2)14(9-11)13(3)20-23(21,22)10-15-16(18)5-4-6-17(15)19/h4-9,13,20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRHQVUGJSDQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)
![N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)

![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)

![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2,2,4,6-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4876922.png)
![2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B4876931.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4876942.png)

![3-ethyl-5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4876958.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4876966.png)
